N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, commonly known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
EHT 1864 inhibits the activity of Rho GTPases by binding to a specific site on these proteins, preventing their activation. This leads to downstream effects on cellular processes such as actin cytoskeleton organization, cell migration, and cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, EHT 1864 has been shown to have effects on other cellular processes. For example, EHT 1864 has been shown to inhibit the migration of smooth muscle cells, which could have implications for the treatment of atherosclerosis. EHT 1864 has also been shown to inhibit the growth of fibroblasts, which could have implications for the treatment of fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EHT 1864 is its specificity for Rho GTPases, which allows for targeted inhibition of these pathways. Additionally, EHT 1864 has been shown to have low toxicity in vitro and in vivo. However, one limitation of EHT 1864 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on EHT 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further research is needed to understand the precise mechanisms by which EHT 1864 inhibits Rho GTPases and how this inhibition affects cellular processes. Finally, there is potential for the development of new therapeutic applications for EHT 1864 beyond cancer treatment, such as in the treatment of fibrotic diseases or atherosclerosis.
Synthesemethoden
The synthesis of EHT 1864 involves several steps, including the reaction of 2-ethoxyaniline with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 5-aminotetrazole to produce EHT 1864. The synthesis of this compound has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that EHT 1864 inhibits the activity of Rho GTPases, which play a critical role in cancer cell proliferation, migration, and invasion. Inhibition of these pathways has been shown to reduce tumor growth and metastasis in preclinical models.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-28-16-7-5-4-6-14(16)20-19(26)13(18-21-23-24-22-18)10-12-8-9-15(25)17(11-12)27-2/h4-9,11,13,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUJYDVXDUMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.